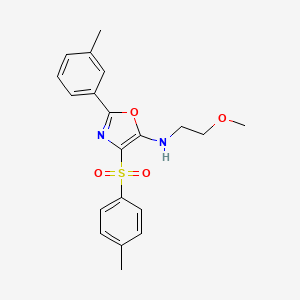
Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Synthesis
Studies have shown the preparation and evaluation of various quinolone derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationships (SAR) of these compounds indicate that certain substitutions can enhance their antibacterial effectiveness. For example, a study by Koga et al. (1980) synthesized 6,7, and 7,8-disubstituted quinoline derivatives, finding that specific compounds exhibited significant activity against a range of bacteria, more so than oxolinic acid, a known antibacterial agent (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980).
Another area of research involves the practical synthesis of key intermediates for the development of new quinolone derivatives, such as prulifloxacin (NM441), which has been explored by Matsuoka et al. (1997) (M. Matsuoka, J. Segawa, Y. Makita, S. Ohmachi, T. Kashima, Ken-Ichi Nakamura, M. Hattori, M. Kitano, M. Kise, 1997). This study highlights the development of new synthetic routes for the creation of the quinolone skeleton, an essential component in the development of antibacterial agents.
Potential Antimicrobial Agents
The synthesis and characterization of new compounds with potential as antimicrobial agents have also been a significant area of research. Desai et al. (2007) have synthesized quinazolines displaying antibacterial and antifungal activities against a variety of pathogens, suggesting the versatility of these compounds in treating infections (N. Desai, P. N. Shihora, D. Moradia, 2007).
Cancer Research
In cancer research, Riadi et al. (2021) described an efficient process for preparing a new derivative showing potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, underlining the potential of such compounds in developing effective anti-cancer agents (Y. Riadi, M. Alamri, Mohammed H. Geesi, E. Anouar, O. Ouerghi, A. Alabbas, Manal A. Alossaimi, Ali Altharawi, Oussama Dehbi, Safar M. Alqahtani, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent acylation with ethyl chloroformate.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-(methylthio)benzaldehyde with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate or sodium hydride to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol or ethanol to form the corresponding amine.", "Step 3: Acylation of the amine with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the final product, Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Número CAS |
1251543-44-8 |
Nombre del producto |
Ethyl 6-fluoro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
Fórmula molecular |
C20H19FN2O3S |
Peso molecular |
386.44 |
Nombre IUPAC |
ethyl 6-fluoro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-10-13(21)6-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Clave InChI |
YHPWCDQDNAHNBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)SC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate](/img/structure/B2533388.png)


![(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one](/img/structure/B2533392.png)
![N-[5-Chloro-2-(oxolan-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2533396.png)
![1-(4-ethylphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2533397.png)


![2-(2,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2533402.png)
![Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2533404.png)



![N6-(2,2-dimethoxyethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533410.png)